Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose
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Overview
Description
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a biochemical compound extensively utilized in the biomedical industry. It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections. This compound is known for its exceptional antimicrobial properties, making it an invaluable tool for researchers and pharmaceutical companies in the pursuit of novel therapeutic interventions.
Mechanism of Action
Target of Action
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a biochemical compound extensively utilized in the biomedical industry . It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections .
Mode of Action
It is known to exhibit exceptional antimicrobial properties , suggesting that it may interact with microbial cells to inhibit their growth or proliferation.
Biochemical Pathways
Given its antimicrobial properties , it is likely that this compound interferes with essential metabolic pathways in bacteria and fungi, thereby inhibiting their growth and proliferation.
Result of Action
Given its antimicrobial properties , it can be inferred that this compound likely results in the inhibition of microbial growth and proliferation.
Preparation Methods
The synthesis of Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose involves several steps. One common method includes the controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which gives a mixture of derivatives . The major product is then condensed with 2-methyl-oxazoline, followed by purification, removal of the allyl group, and hydrogenolysis of the benzyl substituents . Industrial production methods often involve methylating and glycosylating allyl 2,3,4,6,7,8 hexahydroxyheptopyranose with acetic acid in the presence of sulfuric acid .
Chemical Reactions Analysis
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in studying glycoprotein synthesis and function.
Medicine: It serves as a precursor in the development of antimicrobial drugs targeting bacterial and fungal infections.
Industry: The compound is employed in the production of biochemical assay reagents and other specialized chemicals.
Comparison with Similar Compounds
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is unique due to its specific structure and antimicrobial properties. Similar compounds include:
2-Acetamido-2-deoxy-α-D-glucopyranose: Known for its role in glycoprotein synthesis.
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Used as an inhibitor of O-linked glycosylation in various cell lines.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Utilized in biochemical research for its structural properties.
These compounds share similar functional groups but differ in their specific applications and structural nuances, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZBCUVUJQCHIM-DUQPFJRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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